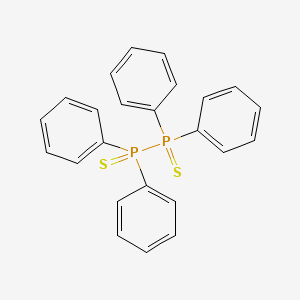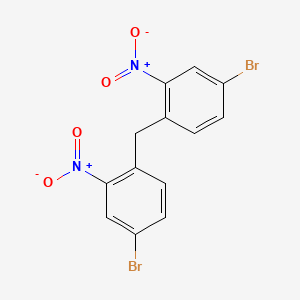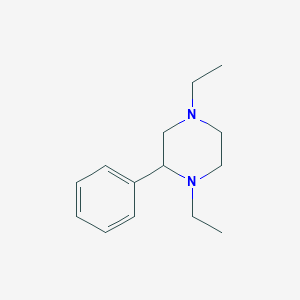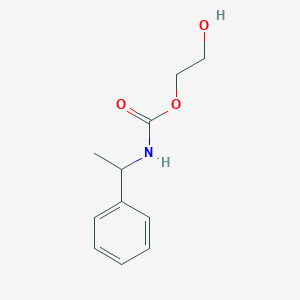
Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one, also known as 2,5,9-trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one, is an organic compound with the molecular formula C14H12O3 and a molar mass of 228.247 g/mol This compound is a derivative of psoralen, a naturally occurring furocoumarin found in various plants
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5’,8-trimethylpsoralen with suitable reagents to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one has been studied for various scientific research applications, including:
Chemistry: Used as a photoreactive agent in organic synthesis and photochemistry studies.
Biology: Investigated for its potential to cross-link DNA and proteins, making it useful in studying DNA-protein interactions.
Medicine: Explored for its potential in photodynamic therapy for treating skin conditions and certain types of cancer.
Industry: Utilized in the development of photostable materials and coatings.
作用機序
The mechanism of action of trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one involves its ability to absorb ultraviolet (UV) light and form reactive intermediates. These intermediates can interact with biological molecules such as DNA, leading to the formation of cross-links. This photoreactivity is the basis for its use in photodynamic therapy, where it can induce cell death in targeted tissues by causing DNA damage .
類似化合物との比較
Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one is similar to other furocoumarins, such as:
Psoralen: A naturally occurring compound with similar photoreactive properties.
Bergapten: Another furocoumarin used in phototherapy.
Imperatorin: Known for its biological activities and used in traditional medicine.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and photophysical properties. This makes it a valuable compound for specialized applications in scientific research and industry .
特性
CAS番号 |
1322-64-1 |
|---|---|
分子式 |
C14H18O3 |
分子量 |
234.29 g/mol |
IUPAC名 |
furo[3,2-g]chromen-7-one;methane |
InChI |
InChI=1S/C11H6O3.3CH4/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11;;;/h1-6H;3*1H4 |
InChIキー |
MTPNIGIDZHDBEU-UHFFFAOYSA-N |
正規SMILES |
C.C.C.C1=CC(=O)OC2=CC3=C(C=CO3)C=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-Pyrimido[5,4-C][1,2,5]oxadiazine](/img/structure/B14748662.png)
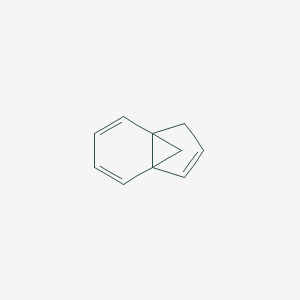


![[(1S,8S,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate](/img/structure/B14748683.png)

![Bicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14748696.png)
![N-(4-hydroxyphenyl)-3-[6-[3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide](/img/structure/B14748703.png)
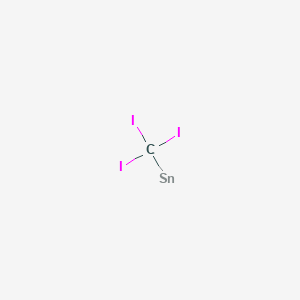
![[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate](/img/structure/B14748714.png)
